molecular formula C13H14ClN3O2 B7853263 4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one

Cat. No.: B7853263
M. Wt: 279.72 g/mol
InChI Key: OTTVJTITLDDGRW-UHFFFAOYSA-N
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Description

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one is a chemical compound with the molecular formula C13H14ClN3O2 It is known for its unique structure, which includes a pyrazolone core substituted with a chlorophenyl group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .

Scientific Research Applications

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxymethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-19-8-12-11(13(18)17-16-12)7-15-6-9-2-4-10(14)5-3-9/h2-5,7,15H,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTVJTITLDDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=O)C1=CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NNC(=O)C1=CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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